4-Bromo-3-fluoro-2-methoxypyridine
Overview
Description
“4-Bromo-3-fluoro-2-methoxypyridine” is an organic compound that belongs to the pyridine group of molecules. It has the molecular formula C6H5BrFNO . This compound is often used in the field of organic synthesis .
Molecular Structure Analysis
The molecular weight of “4-Bromo-3-fluoro-2-methoxypyridine” is 206.01 g/mol . The InChI code for this compound is 1S/C6H5BrFNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 .
Physical And Chemical Properties Analysis
“4-Bromo-3-fluoro-2-methoxypyridine” has a molecular weight of 206.01 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of this compound are 204.95385 g/mol .
Scientific Research Applications
Synthesis of Nucleosides
4-Bromo-3-fluoro-2-methoxypyridine has been utilized in the synthesis of pyridine nucleosides related to 5-fluorocytosine and 5-fluorouracil, serving as key intermediates in the production of nucleoside analogs. These compounds have potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer drugs. The process involves several steps, including the dealkylation, acetylation, and condensation with ribofuranosyl bromide derivatives, leading to the formation of blocked nucleosides and their subsequent deprotection to yield the desired nucleoside analogs (Nesnow & Heidelberger, 1975).
Precursor for Pyridyne Generation
3-Bromo-2-chloro-4-methoxypyridine, closely related to 4-Bromo-3-fluoro-2-methoxypyridine, has been identified as a practical precursor for generating 2,3-pyridyne, a reactive intermediate in organic synthesis. This precursor facilitates regioselective reactions with various furans, demonstrating its utility in synthesizing structurally complex and diverse organic compounds (Walters, Carter, & Banerjee, 1992).
Halogen-rich Intermediates
The synthesis of halogen-rich pyridine intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, showcases the potential of halogenated pyridines in constructing pentasubstituted pyridines. These intermediates are valuable in medicinal chemistry for the development of new pharmaceuticals, highlighting the role of halogenated pyridines in enabling the functionalization and diversification of organic molecules (Wu et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that its primary targets could be various organic compounds that participate in this reaction .
Mode of Action
4-Bromo-3-fluoro-2-methoxypyridine, as part of the Suzuki–Miyaura coupling process, interacts with its targets through a series of steps. The process involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 4-Bromo-3-fluoro-2-methoxypyridine participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Its use in the suzuki–miyaura coupling reaction suggests that it is readily prepared and relatively stable
Result of Action
The molecular and cellular effects of 4-Bromo-3-fluoro-2-methoxypyridine’s action are primarily seen in its role in the Suzuki–Miyaura coupling reaction. Through this reaction, it contributes to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-fluoro-2-methoxypyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other functional groups.
properties
IUPAC Name |
4-bromo-3-fluoro-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMSNXYJKHEMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227599-41-8 | |
Record name | 4-bromo-3-fluoro-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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